FE-PE2I -

FE-PE2I

Catalog Number: EVT-13544538
CAS Number:
Molecular Formula: C20H25FINO2
Molecular Weight: 457.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

FE-PE2I is classified as a small organic molecule with a molar mass of 457.32 grams per mole. It is synthesized from a tosylate precursor through nucleophilic substitution with fluorine-18, a radioactive isotope commonly used in PET imaging. The compound is produced under good manufacturing practice (GMP) conditions to ensure its safety and efficacy for clinical use .

Synthesis Analysis

Methods and Technical Details

The synthesis of FE-PE2I involves several key steps:

  1. Azeotropic Drying: The process begins with the azeotropic drying of fluorine-18, which is crucial for achieving high radiochemical yields.
  2. Nucleophilic Fluorination: The dried fluorine-18 is then subjected to nucleophilic substitution using the tosylate precursor in the presence of a phase transfer catalyst (Kryptofix) and potassium carbonate. This step typically occurs at elevated temperatures (around 135 °C) to facilitate the reaction.
  3. Purification: After synthesis, high-performance liquid chromatography (HPLC) is employed to purify the product and remove any impurities or unreacted starting materials .
Molecular Structure Analysis

Structure and Data

The molecular structure of FE-PE2I features a tropane core with various substituents, including a fluoroethyl group and an iodopropenyl moiety. This arrangement contributes to its binding affinity for the dopamine transporter. The compound's structural formula can be represented as follows:

C22H26FINO2\text{C}_{22}\text{H}_{26}\text{F}\text{I}\text{N}\text{O}_2

Key structural data includes:

  • Molar Mass: 457.32 g/mol
  • CAS Number: 949091-68-3
  • Appearance: Yellow oil with ≥ 95% purity .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the synthesis of FE-PE2I is the nucleophilic substitution reaction where fluorine-18 replaces the tosylate group in the precursor compound. This reaction can be sensitive to various factors, including temperature, solvent choice, and reaction time.

The reaction can be summarized as follows:

Tosylate Precursors+[18F]F[18F]FEPE2I+by products\text{Tosylate Precursors}+[^{18}F]F^-\rightarrow [^{18}F]FE-PE2I+\text{by products}

Challenges during synthesis include potential degradation of precursors under harsh conditions and radiolysis during purification steps. Optimizing elution conditions has been shown to enhance radiochemical yields significantly .

Mechanism of Action

Process and Data

FE-PE2I acts as a selective ligand for the dopamine transporter, binding with high affinity (dissociation constant KD12nMK_D\approx 12\,\text{nM}). Upon administration, it competes with endogenous dopamine for binding sites on the transporter, allowing for visualization of dopamine transporter availability through PET imaging. The kinetics of FE-PE2I are favorable, with rapid brain uptake and clearance profiles that facilitate effective imaging within a short time frame post-injection .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FE-PE2I exhibits several notable physical properties:

  • Appearance: Yellow oil
  • Purity: ≥ 95%
  • Stability: Stable at room temperature for at least six hours post-synthesis.

Chemical properties include:

  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide.
  • Reactivity: Sensitive to hydrolysis and radiolysis, necessitating careful handling during synthesis .
Applications

Scientific Uses

FE-PE2I has significant applications in neuroimaging research, particularly for studying diseases associated with dopaminergic dysfunction such as Parkinson's disease. It provides insights into dopamine transporter availability, which correlates with motor symptoms severity in patients. Studies have demonstrated its utility in tracking longitudinal changes in dopamine transporter levels over time, making it an important biomarker in clinical trials aimed at understanding disease progression and treatment efficacy .

Additionally, its favorable pharmacokinetics compared to other radioligands make it a promising candidate for broader clinical adoption in diagnosing various neurological disorders .

Radiopharmaceutical Development of FE-PE2I

Radiolabeling Methodologies for [¹⁸F]FE-PE2I Synthesis

Nucleophilic Fluorination Strategies for Automated Production

The synthesis of [¹⁸F]FE-PE2I employs nucleophilic aliphatic substitution reactions, where a tosyl group (⁺OTs) is displaced by [¹⁸F]fluoride (⁻¹⁸F). Early methodologies utilized a two-step/two-pot approach involving [¹⁸F]fluoroethylation followed by conjugation, yielding low radiochemical yields (RCYs) of ~7% with prolonged synthesis times (>90 minutes), rendering them unsuitable for clinical scale-up [3] [6]. A breakthrough came with the one-step radiofluorination of the precursor tosylethyl-PE2I (Fig. 1), enabling direct ¹⁸F-incorporation. This reaction is optimized under anhydrous conditions in polar aprotic solvents (DMSO or DMF) at 135–140°C for 2–5 minutes [6] [10].

Automated synthesis platforms are critical for reproducible GMP-compliant production. Key systems include:

  • GE TRACERLab FX2 N: Uses K₂CO₃/K₂.₂.₂ elution of trapped [¹⁸F]fluoride from QMA cartridges. Achieves RCYs of 39±8% (n=4) and molar activities of 925±763 GBq/μmol within 70 minutes [3] [4].
  • Synthera®+ (IBA): Employs tetrabutylammonium dihydrogen phosphate (Bu₄NH₂PO₄) elution for milder conditions, achieving RCYs up to 62% and delivering 25 GBq per batch [6].

Table 1: Automated Synthesis Platforms for [¹⁸F]FE-PE2I

SynthesizerEluent SystemRCY (%)Synthesis Time (min)Molar Activity (GBq/µmol)
GE TRACERLab FX2 NK₂CO₃/K₂.₂.₂39 ± 870925 ± 763
Synthera®+ (IBA)Bu₄NH₂PO₄≤6260>250
Scansys ModuleK₂CO₃/K₂.₂.₂ (+ascorbate)10.8 ± 3.760Variable

Optimization of Precursor Stability in GMP-Compliant Protocols

Precursor degradation under basic conditions significantly impacts RCY. Tosylethyl-PE2I degrades rapidly when exposed to harsh eluents like K₂CO₃/K₂.₂.₂ in DMSO at 135°C, with >50% decomposition within 5 minutes [6] [9]. Mitigation strategies include:

  • Eluent Modifications: Switching to milder Bu₄NH₂PO₄ reduces precursor degradation while maintaining efficient ¹⁸F-incorporation [6].
  • Antioxidant Additives: Sodium ascorbate (25 mM, pH 4.3) in the reaction or HPLC purification buffer scavenges free radicals, enhancing precursor and product stability [6].
  • Process Refinements: Lowering reaction temperatures to 135°C and shortening reaction times to ≤2 minutes minimize thermal degradation [3].

Table 2: Precursor Stability Under Different Conditions

Eluent/ConditionReaction Temp (°C)Reaction Time (min)Precursor Degradation (%)
K₂CO₃/K₂.₂.₂ in DMSO1355>50
Bu₄NH₂PO₄ in DMSO1355<20
K₂CO₃/K₂.₂.₂ + Ascorbate1352<10

Radiolysis Mitigation in High-Activity Synthesis Scaling

Radiolysis (radiation-induced decomposition) becomes critical when producing high-activity batches (>40 GBq). Autoradiolysis generates reactive radicals that degrade [¹⁸F]FE-PE2I, reducing RCY and radiochemical purity (RCP) [3] [6]. Key mitigation strategies include:

  • Radical Scavengers: Ethanol (≥10% v/v) and citrate/ascorbate buffers (25 mM, pH 4.0–4.3) quench free radicals during purification and formulation. Ascorbate increases stability by >30% at 6 hours post-synthesis (Fig. 2) [6].
  • Purification Simplification: Monolithic HPLC columns (e.g., Onyx C18) enable faster purification with ethanol/ascorbate mobile phases, eliminating post-HPLC solid-phase extraction (SPE) that exacerbates radiolysis [6].
  • Formulation Optimization: Adjusting final product pH to ~7 with phosphate buffer and maintaining ethanol at 8–10% v/v ensures stability during shelf-life (6 hours at 25°C) [3] [6].

Scaling to 80 GBq starting activity using Bu₄NH₂PO₄ elution achieves RCYs of ~40%, demonstrating feasibility for multi-dose production [6].

Quality Control Frameworks for Sterile Radiopharmaceutical Formulation

Rigorous QC protocols ensure [¹⁸F]FE-PE2I meets pharmacopeial standards for human administration. Critical tests include:

  • Radiochemical Purity (RCP): Analyzed via radio-HPLC (C18 column; TFA/ACN gradient) or radio-TLC (silica gel; citrate buffer/ACN mobile phase). Acceptance criterion: ≥95% [3] [6].
  • Chemical Purity: Residual solvents (DMSO, ethanol, acetonitrile) quantified via gas chromatography (GC). Limits: DMSO ≤5000 ppm, ethanol ≤10% v/v, acetonitrile ≤410 ppm [3] [6].
  • Molar Activity (Aₘ): Determined by correlating UV-HPLC (220 nm) with radioactivity. Minimum Aₘ: >100 GBq/μmol to avoid pharmacological DAT blockade [6].
  • Sterility and Endotoxins: Membrane filtration (0.22 µm) ensures sterility; bacterial endotoxin testing (LAL assay) confirms levels <17.5 EU/mL [3] [4].

Table 3: Summary of QC Specifications for [¹⁸F]FE-PE2I

Test ParameterMethodAcceptance Criterion
Radiochemical Purityradio-HPLC/radio-TLC≥95%
Molar ActivityUV-HPLC + Gamma Counter>100 GBq/µmol
Residual DMSOGC-FID≤5000 ppm
Residual EthanolGC-FID≤10% (v/v)
SterilityMembrane FiltrationSterile
Bacterial EndotoxinsLAL Assay≤17.5 EU/mL
pHpH Meter6.0–8.0

Properties

Product Name

FE-PE2I

IUPAC Name

2-fluoroethyl 8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C20H25FINO2

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C20H25FINO2/c1-14-3-5-15(6-4-14)17-13-16-7-8-18(23(16)11-2-10-22)19(17)20(24)25-12-9-21/h2-6,10,16-19H,7-9,11-13H2,1H3/b10-2+

InChI Key

HOLJKTPTYVYXQS-WTDSWWLTSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3CC=CI

Isomeric SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3C/C=C/I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.